

Comparative study of the anticancer activity of substituted pyridazines

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Compound of Interest

Compound Name: 3,5-Diphenylpyridazine

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A Comparative Analysis of Substituted Pyridazines as Anticancer Agents

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the anticancer activity of various substituted pyridazine derivatives, drawing upon recent preclinical research. The data presented herein is intended to inform researchers and professionals in drug development about the potential of this heterocyclic scaffold in oncology. This document summarizes key quantitative data, details common experimental methodologies, and visualizes the implicated biological pathways and workflows.

Quantitative Anticancer Activity of Substituted Pyridazines

The following tables summarize the in vitro anticancer activity of selected substituted pyridazine derivatives against a panel of human cancer cell lines. The data, presented as GI50 (50% growth inhibition) or IC50 (50% inhibitory concentration) values in micromolar (μM) concentrations, is compiled from multiple studies to facilitate a comparative assessment of their potency and selectivity.

Compound ID	Substitution Pattern	Cancer Cell Line	Cell Line Origin	GI50 / IC50 (μM)	Reference
2h	6-(4-hydroxy-3-methoxyphenyl)-2-(p-sulfamylphenyl)-pyridazin-3(2H)-one	SR	Leukemia	< 0.1	[1]
NCI-H522	Non-Small Cell Lung	< 0.1	[1]		
CCRF-CEM	Leukemia	< 1.0	[1]		
HL-60(TB)	Leukemia	< 1.0	[1]		
K-562	Leukemia	< 1.0	[1]		
MOLT-4	Leukemia	< 1.0	[1]		
RPMI-8226	Leukemia	< 1.0	[1]		
NCI-H460	Non-Small Cell Lung	< 1.0	[1]		
HCT-116	Colon	< 1.0	[1]		
HCT-15	Colon	< 1.0	[1]		
HT29	Colon	< 1.0	[1]		
SW-620	Colon	< 1.0	[1]		
SF-295	CNS	< 1.0	[1]		
MALME-3M	Melanoma	< 1.0	[1]		
M14	Melanoma	< 1.0	[1]		
MDA-MB-435	Melanoma	< 1.0	[1]		
OVCAR-3	Ovarian	< 1.0	[1]		

NCI/ADR-RES	Ovarian	< 1.0	[1]		
MCF7	Breast	< 1.0	[1]		
9e	3,6-disubstituted pyridazine	HOP-92	Non-Small Cell Lung	17.8	[2]
2g	6-(4-hydroxy-2-methylphenyl)-2-(p-sulfamylphenyl)-4,5-dihydropyridazin-3(2H)-one	HL-60(TB)	Leukemia	< 2.0	
SR	Leukemia	< 2.0			
NCI-H522	Non-Small Cell Lung	< 2.0			
BT-549	Breast	< 2.0			
10	Pyridazine derivative	HCT	Colon	-	[3]
4	Pyridazine derivative	MCF-7	Breast	-	[3]
8	Pyridazine derivative	MCF-7	Breast	-	[3]
5	Pyridazine derivative	HePG2	Liver	-	[3]
13a	Pyridazine derivative	HePG2	Liver	-	[3]

Note: A lower GI50 or IC50 value indicates a higher anticancer activity. The original studies should be consulted for detailed structure-activity relationships.

Experimental Protocols

This section outlines the detailed methodologies for key experiments frequently cited in the evaluation of the anticancer activity of substituted pyridazines.

General Synthesis of 6-Aryl-2-substituted-pyridazin-3(2H)-ones

This protocol describes a common method for synthesizing the pyridazinone core structure.

- **Step 1: Friedel-Crafts Acylation.** To a stirred solution of anhydrous aluminum chloride in a suitable solvent (e.g., carbon disulfide), add a substituted aromatic compound and succinic anhydride. The reaction mixture is typically stirred at room temperature, followed by heating under reflux. After cooling, the mixture is treated with hydrochloric acid to precipitate the β -aroylpropionic acid.
- **Step 2: Cyclization.** The synthesized β -aroylpropionic acid is then refluxed with a substituted hydrazine (e.g., 4-hydrazinobenzenesulfonamide hydrochloride) in a solvent such as ethanol.
- **Step 3: Purification.** The resulting crude product is cooled, filtered, washed with a cold solvent (e.g., ethanol), and dried. Further purification is achieved by recrystallization from an appropriate solvent.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.

- **Cell Seeding:** Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5×10^3 to 1×10^4 cells/well) and incubated for 24 hours to allow for cell attachment.
- **Compound Treatment:** The cells are then treated with various concentrations of the substituted pyridazine compounds and a vehicle control (e.g., DMSO).
- **Incubation:** The plates are incubated for a specified period, typically 48 to 72 hours.

- **MTT Addition:** Following incubation, MTT solution is added to each well, and the plate is incubated for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to a purple formazan product.
- **Solubilization:** A solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to each well to dissolve the formazan crystals.
- **Absorbance Measurement:** The absorbance of the formazan solution is measured using a microplate reader at a specific wavelength (typically between 540 and 590 nm). The cell viability is calculated as a percentage relative to the vehicle-treated control cells.

Annexin V-FITC Apoptosis Assay

This flow cytometry-based assay is used to detect and quantify apoptosis.

- **Cell Treatment:** Cells are treated with the test compound for a specified duration.
- **Cell Harvesting:** Both adherent and floating cells are collected, washed with cold PBS, and centrifuged.
- **Resuspension:** The cell pellet is resuspended in 1X Annexin V Binding Buffer.
- **Staining:** Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.
- **Incubation:** The cells are incubated in the dark at room temperature for 15 minutes.
- **Analysis:** The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Wound Healing Assay for Cell Migration

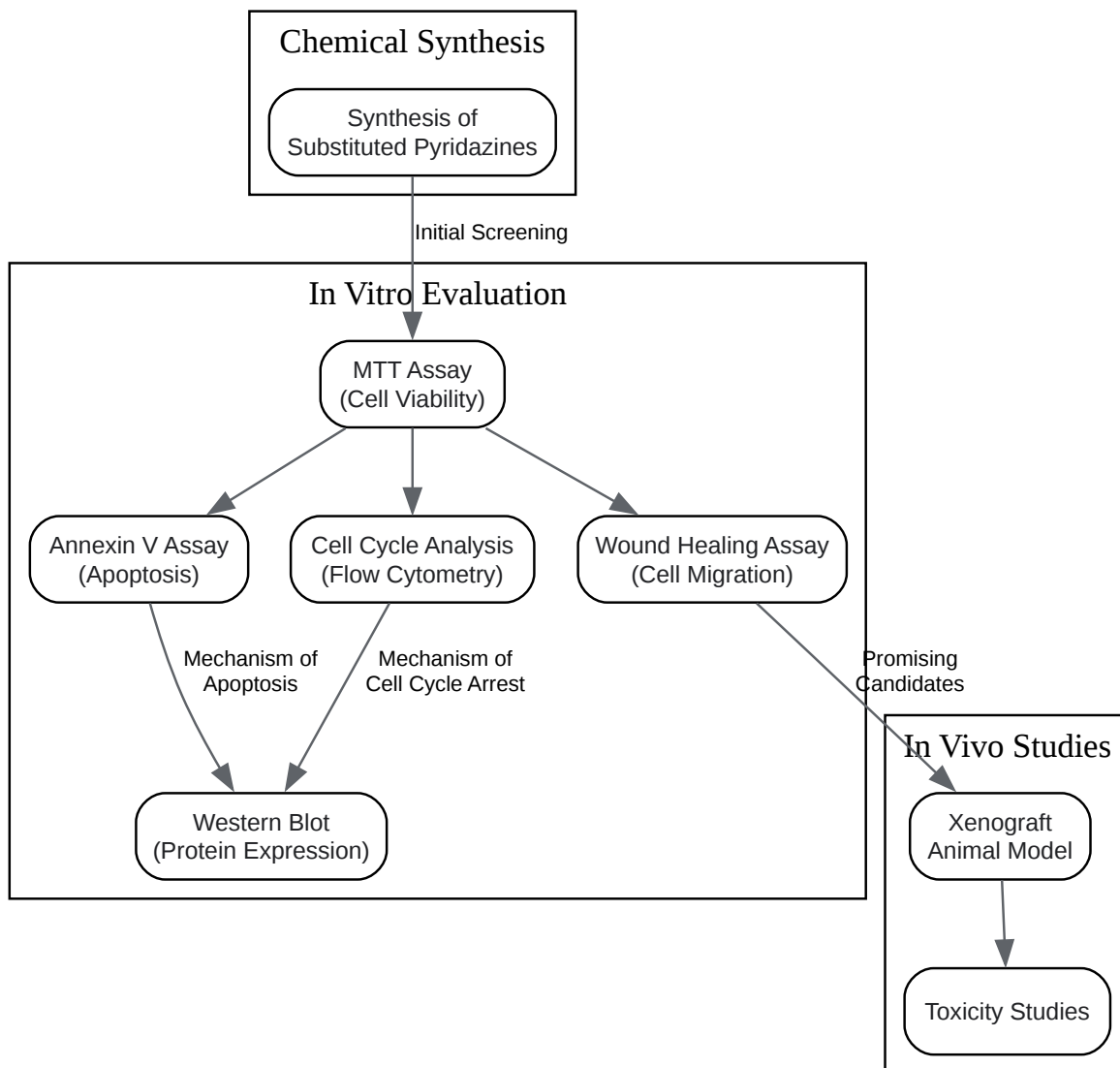
This assay assesses the effect of compounds on cell migration.

- **Cell Monolayer Formation:** Cells are grown to confluence in a multi-well plate.
- **"Wound" Creation:** A sterile pipette tip is used to create a scratch or "wound" in the cell monolayer.

- **Treatment:** The cells are washed to remove debris and then incubated with the test compound in a low-serum medium.
- **Image Acquisition:** Images of the wound are captured at time zero and at subsequent time points (e.g., 24 or 48 hours).
- **Analysis:** The rate of wound closure is quantified by measuring the area of the gap over time using imaging software.

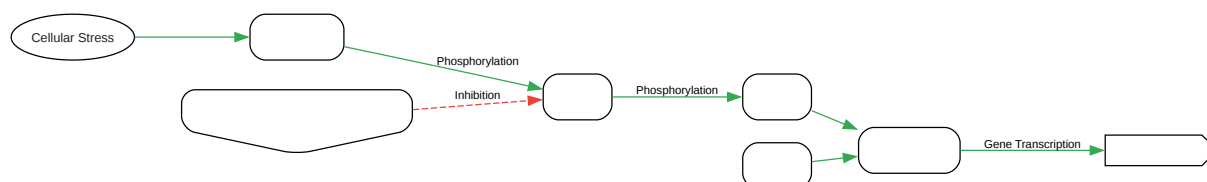
Visualizing Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways targeted by substituted pyridazines and a typical experimental workflow for their evaluation.



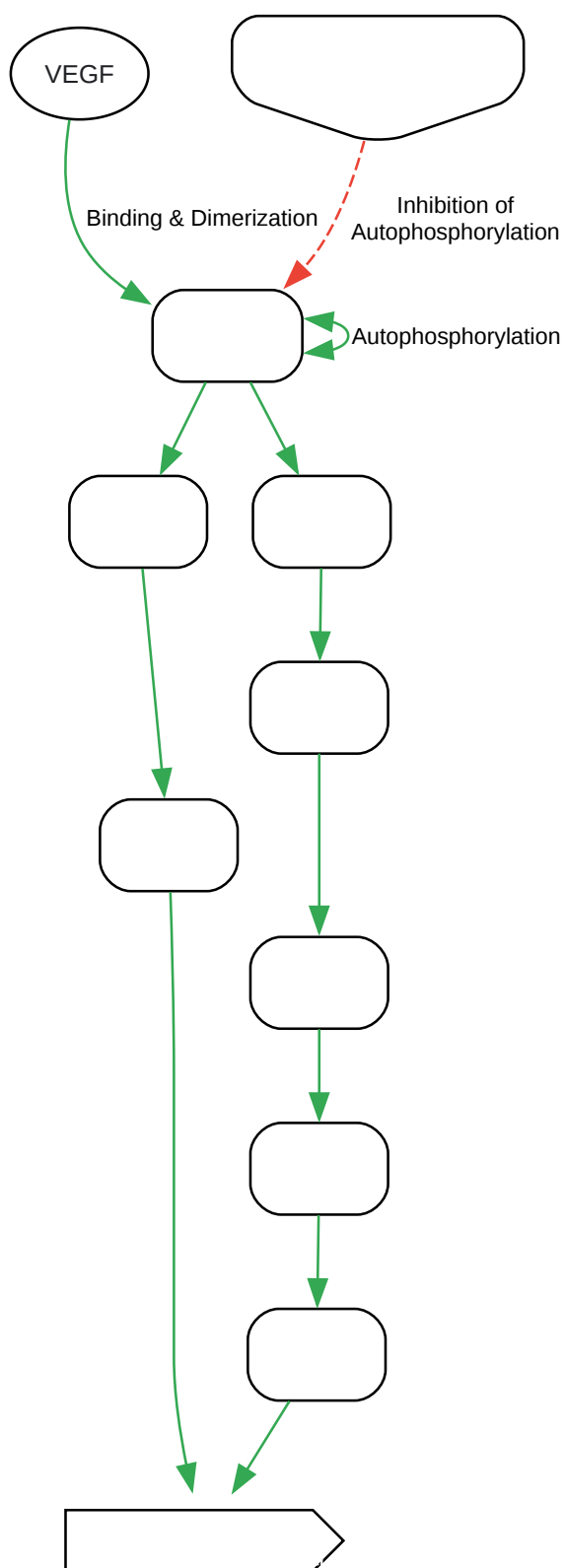
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Figure 1: Experimental workflow for anticancer evaluation.



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Figure 2: Inhibition of the JNK1 signaling pathway.



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Figure 3: Inhibition of the VEGFR-2 signaling pathway.

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